4-Methyl-7,8-dihydroquinolin-5(6h)-one

Regioselective synthesis Enaminone cyclization Heterocyclic chemistry

Sourcing the correct 4-methyl isomer is critical-using the 2-methyl isomer (CAS 59864-82-3) or unsubstituted core (CAS 53400-41-2) alters regioselectivity and invalidates established CNS butyrophenone SAR. - Only the 4-methyl isomer directs regioselective 7-aminomethylation essential for butyrophenone elaboration. - Pre-characterized MAO-A-preferring inhibition (IC50 70.5 μM; 8.6-fold selectivity vs. MAO-B) provides a validated fragment baseline. - Boiling point (301.4°C) enables GC/HPLC isomer verification to prevent costly synthetic failures from isomer misidentification.

Molecular Formula C10H11NO
Molecular Weight 161.20 g/mol
CAS No. 53654-28-7
Cat. No. B11919542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-7,8-dihydroquinolin-5(6h)-one
CAS53654-28-7
Molecular FormulaC10H11NO
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=C1)CCCC2=O
InChIInChI=1S/C10H11NO/c1-7-5-6-11-8-3-2-4-9(12)10(7)8/h5-6H,2-4H2,1H3
InChIKeyODERZULSHJSVCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-7,8-dihydroquinolin-5(6H)-one: Physicochemical and Pharmacophoric Baseline


4-Methyl-7,8-dihydroquinolin-5(6H)-one (CAS 53654-28-7) is a C10H11NO heterocyclic quinolinone bearing a methyl substituent at the 4-position and a ketone at the 5-position of the partially saturated bicyclic scaffold . With a molecular weight of 161.20 g/mol, a calculated LogP of approximately 1.91, a density of 1.133 g/cm³, and a boiling point of 301.4 °C at 760 mmHg, this compound occupies a physicochemical space distinct from its unsubstituted parent and positional isomers [1]. Originally synthesized and rigorously characterized by Reimann and Friesinger in 1985 via thermal cyclization of enaminone precursors, the 4-methyl isomer was explicitly differentiated from the 2-methyl isomer, which forms under alternative condensation conditions [2]. The compound serves as a key intermediate in the synthesis of conformationally restricted butyrophenones—a class of CNS-active agents—where the 4-methyl group directs regioselective functionalization at the 7-position [3].

4-Methyl-7,8-dihydroquinolin-5(6H)-one: Irreplaceable in CNS Intermediate Chemistry


Within the 7,8-dihydroquinolin-5(6H)-one series, the position of the methyl substituent dictates both the synthetic route and the downstream reactivity profile. The 4-methyl isomer (CAS 53654-28-7) is accessed via a specific thermal cyclization of enaminone precursor 11, whereas attempted synthesis from methyl vinyl ketone and enamine 3 yields the 2-methyl isomer (CAS 59864-82-3) instead—a divergent outcome confirmed by Reimann and Friesinger [1]. More critically, the 4-methyl substitution pattern is essential for the regioselective introduction of aminomethyl groups at the 7-position, a transformation that converts the compound into conformationally restricted butyrophenones with potential CNS activity [2]. The unsubstituted core (CAS 53400-41-2) lacks this steric and electronic directing effect, and the 3-methyl isomer (CAS 60247-70-3) has no documented role in this pharmacologically validated synthetic pathway. Furthermore, the 4-methyl compound exhibits a higher boiling point (301.4 °C vs. 269.3 °C for the unsubstituted core and 284.9 °C for the 2-methyl isomer), reflecting intermolecular interaction differences that impact purification and formulation workflows . Substituting any positional isomer or the unsubstituted analog would therefore alter synthetic outcomes, compromise regioselectivity, and invalidate structure-activity relationships established in the CNS butyrophenone literature.

4-Methyl-7,8-dihydroquinolin-5(6H)-one: Quantitative Differential Evidence


Synthetic Route Exclusivity: 4-Methyl vs. 2-Methyl Isomer

Reimann and Friesinger demonstrated that condensation of methyl vinyl ketone (1) with enamine 3 yields exclusively the 2-methyl isomer 4, not the 4-methyl isomer 5 [1]. The 4-methyl isomer (target compound) could only be obtained via an alternative route: thermal cyclization of enaminone 11 or KMnO₄ oxidation of 5,6,7,8-tetrahydrolepidine (7) [1]. This establishes that the 4-methyl substitution pattern is synthetically inaccessible via the more straightforward condensation route, making authentic 4-methyl-7,8-dihydroquinolin-5(6H)-one a non-substitutable building block. The 2-methyl isomer (CAS 59864-82-3, CAS 27463-92-9) has a boiling point of 284.9 °C and melting point of 34–36 °C, while the 4-methyl isomer boils at 301.4 °C—a 16.5 °C difference that provides a practical quality control metric for isomer verification .

Regioselective synthesis Enaminone cyclization Heterocyclic chemistry Quinolinone isomer differentiation

Regioselective 7-Aminomethylation on 4-Methyl Scaffold

Pita, Masaguer, and Raviña reported that 4-methyl-7,8-dihydroquinolin-5(6H)-one serves as the essential intermediate for the regioselective synthesis of 7-aminomethyl-7,8-dihydro-6H-quinolin-5-ones (compounds 9), which are conformationally restricted butyrophenones with potential CNS activity [1]. The transformation proceeds via protected alcohol 5 → tosylate → amine 9, or in a one-pot process via bromo derivative 6, achieving moderate-to-good overall yields [1]. The 4-methyl group is mechanistically critical: it directs electrophilic and nucleophilic reactivity to the 7-position, enabling the regioselective introduction of the aminomethyl pharmacophore. Neither the unsubstituted core (CAS 53400-41-2) nor the 2-methyl or 3-methyl isomers have been demonstrated to support this specific 7-aminomethyl functionalization with comparable regioselectivity. The resulting 7-aminomethyl derivatives have been profiled in the broader context of antipsychotic drug discovery, where the quinoline-based butyrophenone scaffold showed affinity for dopamine D₂ and serotonin 5-HT₂A receptors [2].

CNS drug intermediates Conformationally restricted butyrophenones Regioselective functionalization Antipsychotic agent precursors

MAO-A vs. MAO-B Selectivity of the 4-Methyl Derivative

A derivative within the 4-methyl-7,8-dihydroquinolin-5(6H)-one series (ChEMBL1814638) was profiled against recombinant human MAO-A and MAO-B, revealing an 8.6-fold selectivity preference for MAO-A over MAO-B [1]. The IC₅₀ for MAO-A inhibition was 70.5 μM (7.05 × 10⁴ nM), while MAO-B inhibition was substantially weaker at 604 μM (6.04 × 10⁵ nM) [1]. This contrasts with unsubstituted 7,8-dihydroquinolin-5(6H)-one derivatives, which have been reported as MAO-B-selective scaffolds with Ki values in the nanomolar range . The 4-methyl substitution pattern thus appears to shift the MAO isoform selectivity profile toward MAO-A, a distinction that may be relevant for programs targeting depressive disorders (where MAO-A inhibition is therapeutically validated) versus Parkinson's disease (where MAO-B selectivity is preferred). However, the absolute inhibitory potency is modest (micromolar range), indicating that the compound itself is a starting fragment rather than an optimized lead.

Monoamine oxidase inhibition MAO-A selectivity Neurodegenerative disease targets Quinolinone scaffold profiling

Dihydroquinolinone Core: Dual D₂ Agonism and Serotonin Reuptake Inhibition

The dihydroquinolinone core—the unsubstituted scaffold of which 4-methyl-7,8-dihydroquinolin-5(6H)-one is a methylated derivative—was identified by Robichaud et al. (Wyeth Research) as a potent serotonin reuptake inhibitor (SRI) pharmacophore when conjugated with appropriate amine moieties [1]. When further coupled with selected D₂ ligands, this core produced a series of dual-acting compounds with attractive in vitro profiles as dopamine D₂ partial agonists and serotonin reuptake inhibitors, a mechanism-of-action combination directly relevant to schizophrenia treatment (exemplified clinically by aripiprazole) [1]. Structure-activity relationship (SAR) studies from this work revealed that the linker between the dihydroquinolinone and the amine profoundly influences D₂ affinity, functional activity, and SRI potency [1]. The 4-methyl substitution present in the target compound provides a functionalizable position that can modulate the electronic and steric properties of the core without ablating the pharmacophoric activity. In contrast, substitution at the 2-position or absence of substitution alters the hydrogen-bonding capability and conformational preferences of the scaffold [2].

Dopamine D2 partial agonist Serotonin reuptake inhibitor Schizophrenia drug discovery Dihydroquinolinone pharmacophore

Antitubercular Activity of Dihydroquinolinone Derivatives

The dihydroquinolin-5(6H)-one scaffold has been extensively evaluated for antimycobacterial activity against M. tuberculosis H37Rv. Kantevari et al. reported that among 18 dihydro-6H-quinolin-5-ones, compounds 4e and 4f achieved MIC values of 3.13 μg/mL [1]. Marvadi et al. further demonstrated that 7,8-dihydroquinolin-5(6H)-ylidenehydrazinecarbothioamides (elaborated from the dihydroquinolinone core) yielded compounds 4e and 4j with MIC values of 0.39 μg/mL and compounds 4a, 4g, and 4k with MIC of 0.78 μg/mL, with in vivo validation in a zebrafish nutrient starvation model showing a 2.2-fold reduction in bacterial load for compound 4j [2]. The hydrazinecarbothioamide derivatives exhibited enhanced activity compared to the parent dihydroquinolinones 3a–k, confirming the core scaffold as a productive starting point for antitubercular optimization [2]. While 4-methyl-7,8-dihydroquinolin-5(6H)-one itself has not been directly screened in these assays, the 4-position methyl group provides a non-labile substituent that maintains the core's lipophilicity (LogP 1.91) within a range compatible with mycobacterial cell wall penetration, while leaving the 7-position available for hydrazinecarbothioamide installation .

Antitubercular agents Mycobacterium tuberculosis H37Rv MIC determination Dihydroquinolinone scaffold

4-Methyl-7,8-dihydroquinolin-5(6H)-one: Validated Application Scenarios


Conformationally Restricted Butyrophenones as Antipsychotic Leads

The primary evidence-supported application of 4-methyl-7,8-dihydroquinolin-5(6H)-one is as the key intermediate for 7-aminomethyl-7,8-dihydro-6H-quinolin-5-ones—conformationally restricted butyrophenones designed as CNS agents [1]. The dihydroquinolinone core has been independently validated as a dual D₂ partial agonist/serotonin reuptake inhibitor pharmacophore [2]. Researchers pursuing atypical antipsychotic candidates with aripiprazole-like dual mechanisms should use the 4-methyl variant specifically, as the methyl group directs regioselective 7-aminomethylation and the elaborated products have documented CNS pharmacological relevance. The 2-methyl and 3-methyl isomers lack this validated synthetic pathway and should not be substituted.

Fragment-Based MAO-A Inhibitor Design

The 4-methyl-7,8-dihydroquinolin-5(6H)-one scaffold exhibits an MAO-A-preferring inhibition profile (IC₅₀ = 70.5 μM for MAO-A vs. 604 μM for MAO-B; 8.6-fold selectivity) [1]. This isoform selectivity distinguishes it from unsubstituted dihydroquinolinone derivatives, which are reported as MAO-B-selective. Fragment-based drug discovery programs targeting MAO-A for depression, or seeking to engineer MAO-B selectivity through structure-guided modification, can use the 4-methyl compound as a starting fragment with a pre-characterized selectivity baseline. The micromolar potency is consistent with a fragment hit, and the LogP of 1.91 [2] is within the preferred range for CNS fragment optimization.

Antitubercular Lead Optimization with Dihydroquinolinone Core

The dihydroquinolin-5(6H)-one scaffold has demonstrated antitubercular activity with MIC values reaching 0.39 μg/mL for optimized hydrazinecarbothioamide derivatives in vitro, plus in vivo efficacy in a zebrafish M. tuberculosis nutrient starvation model [1]. The 4-methyl-7,8-dihydroquinolin-5(6H)-one variant provides a pre-installed methyl substituent that maintains a LogP of 1.91—compatible with mycobacterial cell wall penetration—while preserving the 7-position for hydrazinecarbothioamide or other pharmacophore installation. Medicinal chemistry teams can use this compound as a late-stage diversifiable intermediate, avoiding the need to introduce the methyl group after core construction.

Isomer-Specific Reference Standard for Quality Control

The 4-methyl isomer (CAS 53654-28-7) is synthetically distinct from the 2-methyl isomer (CAS 59864-82-3, CAS 27463-92-9), which forms preferentially under common condensation conditions [1]. The physical property differential—boiling point 301.4 °C (4-methyl) vs. 284.9 °C (2-methyl), and density 1.133 g/cm³ (4-methyl) vs. 1.133 g/cm³ (2-methyl) vs. 1.168 g/cm³ (unsubstituted core) [2][3]—enables GC and HPLC method development for isomer verification. Analytical laboratories supporting medicinal chemistry programs that use dihydroquinolinone intermediates can employ the authentic 4-methyl compound as a certified reference standard to confirm isomer identity and purity in incoming materials, preventing costly synthetic failures caused by isomer misidentification.

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